Leucoberbelin blue I

Catalog No.
S1917631
CAS No.
52748-86-4
M.F
C23H26N2O3S
M. Wt
410.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leucoberbelin blue I

CAS Number

52748-86-4

Product Name

Leucoberbelin blue I

IUPAC Name

2-[bis[4-(dimethylamino)phenyl]methyl]benzenesulfonic acid

Molecular Formula

C23H26N2O3S

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C23H26N2O3S/c1-24(2)19-13-9-17(10-14-19)23(18-11-15-20(16-12-18)25(3)4)21-7-5-6-8-22(21)29(26,27)28/h5-16,23H,1-4H3,(H,26,27,28)

InChI Key

MCKLFIWDQVFMEK-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3S(=O)(=O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3S(=O)(=O)O

Cellular Labeling and Imaging:

  • LBB I's ability to bind specifically to acidic compartments within living cells makes it a valuable tool for cellular labeling and imaging. Researchers can utilize LBB I to visualize acidic organelles like lysosomes and autophagosomes.
  • LBB I's fluorescent properties allow researchers to track these organelles in real-time using fluorescence microscopy techniques. This enables the study of cellular processes involving these acidic compartments, such as autophagy and lysosomal degradation.

Drug Delivery and Targeting:

  • The specific binding of LBB I to acidic compartments has led to exploration of its potential for drug delivery applications. By attaching therapeutic drugs to LBB I molecules, researchers can potentially target these drugs to acidic organelles within cells.
  • This targeted drug delivery approach could improve the efficacy of treatments while reducing side effects on healthy tissues. However, further research is needed to develop this application fully.

Sensor for Acidity:

  • LBB I's fluorescence intensity is sensitive to the surrounding pH level. This property allows researchers to use LBB I as a sensor for measuring acidity within cells or other biological environments.
  • By monitoring changes in LBB I fluorescence, researchers can gain insights into cellular acidification processes associated with various diseases and biological conditions.

Lysosomal Dysfunction Studies:

  • Since LBB I accumulates in lysosomes, it can be used to study lysosomal dysfunction, a feature of several neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • By measuring LBB I uptake and distribution in cells, researchers can assess lysosomal health and function. This information can be valuable for developing therapeutic strategies aimed at restoring proper lysosomal function in these diseases.

Leucoberbelin blue I is a synthetic organic compound primarily used in analytical chemistry as a redox indicator and a dye. Its chemical formula is C23H26N2O3SC_{23}H_{26}N_{2}O_{3}S, and it is known for its distinctive color change upon oxidation, transitioning from colorless or pale yellow to a vibrant blue. This property makes it particularly useful for detecting manganese species in various chemical environments, especially in aquatic systems.

Leucoberbelin blue I undergoes oxidation reactions, primarily involving manganese ions. The oxidation process occurs through a hydrogen atom transfer mechanism, where the compound reacts with manganese(III) to form a colored complex. This reaction can be represented as:

Leucoberbelin blue I+Mn3+Oxidized Leucoberbelin blue+Mn2+\text{Leucoberbelin blue I}+\text{Mn}^{3+}\rightarrow \text{Oxidized Leucoberbelin blue}+\text{Mn}^{2+}

The oxidized form exhibits strong absorbance characteristics, which can be quantitatively measured using spectrophotometry. This method allows for the determination of manganese concentrations in environmental samples, such as seawater and estuarine waters .

Leucoberbelin blue I can be synthesized through several methods, typically involving the reaction of specific precursors under controlled conditions. One common synthesis route includes:

  • Starting Materials: The synthesis often begins with 4-amino-2-methylphenol and other reagents that facilitate the formation of the dye structure.
  • Reaction Conditions: The reaction is usually performed in an acidic medium to promote the formation of the desired product.
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate leucoberbelin blue I from by-products.

Leucoberbelin blue I has several applications:

  • Analytical Chemistry: It is widely used for the detection and quantification of manganese oxides in environmental samples.
  • Biochemical Research: The compound serves as a redox indicator in various biochemical assays.
  • Environmental Monitoring: Leucoberbelin blue I is employed to assess manganese speciation in aquatic environments, providing insights into biogeochemical cycles.

Interaction studies involving leucoberbelin blue I focus on its reactivity with manganese species. Research indicates that it preferentially interacts with weakly complexed manganese(III) species, facilitating electron transfer reactions that result in observable color changes. These interactions are crucial for developing methods to quantify manganese concentrations in natural waters .

Several compounds exhibit similar properties or applications to leucoberbelin blue I. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Methylene BlueC16H18ClN3SC_{16}H_{18}ClN_{3}SUsed as a dye and redox indicator; antibacterial properties.
Phenol RedC19H14O5SC_{19}H_{14}O_{5}SpH indicator widely used in biological applications.
IndigoC16H10N2O2C_{16}H_{10}N_{2}O_{2}Natural dye with significant historical relevance; used in textiles.

Leucoberbelin blue I is unique due to its specific application in detecting manganese species and its distinct oxidation mechanism compared to these other compounds.

Ultraviolet-Visible Spectroscopy

Leucoberbelin Blue I exhibits characteristic absorption properties in the ultraviolet-visible region, with a maximum absorption wavelength (λmax) at 253 nanometers [1] [2] [3] [4] [5] [6]. This absorption band is attributed to the extended π-conjugated system present in the triphenylmethane structure, specifically the conjugation between the benzene rings and the central carbon bearing the dimethylamino substituents. The relatively short wavelength of maximum absorption indicates that the compound exists primarily in its leucobase form under standard analytical conditions.

The ultraviolet-visible spectroscopic behavior serves as the foundation for the compound's primary analytical application as a colorimetric reagent. Upon oxidation by manganese species, the compound undergoes a dramatic color change that can be quantitatively monitored spectrophotometrically [7] [8]. This chromogenic response forms the basis for manganese detection assays, where the intensity of color development correlates directly with manganese concentration in aqueous samples.

Fourier Transform Infrared Spectroscopy

The infrared spectroscopic fingerprint of Leucoberbelin Blue I has been documented in the Aldrich Library of Fourier Transform Infrared Spectra, specifically referenced on page 4132C of Edition I, Volume 3 [9] [10] [11] [12]. The compound's infrared spectrum conforms to the expected structural characteristics of a benzenesulfonic acid derivative containing dimethylamino functional groups.

Key infrared absorption bands are anticipated to include characteristic stretches for the sulfonic acid group (SO₃H) appearing in the region of 1200-1000 wavenumbers, aromatic carbon-carbon stretching vibrations in the 1600-1400 wavenumber region, and carbon-hydrogen stretching modes of the dimethylamino methyl groups appearing around 2800-3000 wavenumbers. The aromatic carbon-hydrogen stretching vibrations would be expected in the 3000-3100 wavenumber region, while the sulfonic acid hydroxyl group would contribute to a broad absorption in the 2500-3300 wavenumber region.

Nuclear Magnetic Resonance Spectroscopy

While comprehensive nuclear magnetic resonance spectroscopic data for Leucoberbelin Blue I is limited in the available literature, the molecular structure suggests characteristic resonance patterns that would be observed in both proton and carbon-13 nuclear magnetic resonance experiments. The compound contains multiple magnetically distinct environments that would provide valuable structural information.

In proton nuclear magnetic resonance spectroscopy, the dimethylamino groups would be expected to generate a characteristic singlet around 2.9-3.0 parts per million, representing the twelve equivalent methyl protons. The aromatic protons would appear in the typical aromatic region between 7.0-8.0 parts per million, with complex splitting patterns reflecting the substitution patterns on the benzene rings. The central methine proton linking the three aromatic rings would appear as a singlet in the aliphatic region around 5.0-6.0 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy would reveal the aromatic carbon framework, with the dimethylamino-substituted carbons appearing at characteristic chemical shifts around 150 parts per million. The quaternary aromatic carbons would be distinguishable from the protonated aromatic carbons, and the dimethylamino methyl carbons would appear around 40 parts per million.

Solubility Parameters in Organic and Aqueous Systems

Aqueous Solubility Characteristics

Leucoberbelin Blue I demonstrates significant water solubility, with documented solubility of 50 grams per liter at room temperature [1] [2] [3] [4] [5] [6]. This substantial aqueous solubility is attributed to the presence of the sulfonic acid functional group, which provides ionic character and promotes hydrogen bonding interactions with water molecules. The sulfonic acid group exists in its dissociated form under typical aqueous conditions, generating the corresponding sulfonate anion and contributing to the overall hydrophilic character of the molecule.

The high aqueous solubility makes the compound particularly suitable for analytical applications in aqueous media, especially for environmental monitoring of manganese species in natural water systems. The solubility characteristics enable the preparation of concentrated stock solutions for colorimetric assays and facilitate the quantitative analysis of manganese oxides in marine and estuarine environments [13] [8].

Organic Solvent Compatibility

While specific solubility data in organic solvents is limited in the available literature, the molecular structure of Leucoberbelin Blue I suggests moderate solubility in polar organic solvents. The presence of both hydrophilic (sulfonic acid) and lipophilic (aromatic rings, dimethylamino groups) structural features indicates amphiphilic properties that would promote solubility in polar protic and aprotic solvents.

The compound would be expected to show enhanced solubility in solvents such as methanol, ethanol, and dimethyl sulfoxide, while exhibiting limited solubility in nonpolar solvents such as hexane or toluene. The storage recommendations for maintaining solutions at controlled temperatures suggest that organic solvent systems may be utilized for specialized analytical applications [14].

Mixed Solvent Systems

Aqueous-organic mixed solvent systems offer opportunities for optimizing the analytical performance of Leucoberbelin Blue I in specialized applications. The literature indicates that the compound maintains its colorimetric activity in mixed solvent environments, which can be advantageous for samples containing both aqueous and organic components [15].

The use of mixed solvent systems allows for the modulation of the compound's reactivity and selectivity toward manganese species, potentially enhancing the sensitivity and specificity of analytical determinations. Such systems may also extend the operational pH range and temperature stability of the colorimetric assay protocols.

Thermal Decomposition Patterns (Thermogravimetric Analysis and Differential Scanning Calorimetry)

Thermal Stability Assessment

Leucoberbelin Blue I exhibits remarkable thermal stability, with a documented melting point exceeding 300 degrees Celsius [9] [1] [2] [3] [4] [10] [11] [16]. This high thermal stability is characteristic of aromatic sulfonic acid compounds and reflects the robust nature of the molecular framework. The elevated decomposition temperature indicates that the compound maintains its structural integrity across a wide temperature range, making it suitable for analytical applications under various thermal conditions.

Safety data documentation confirms that the compound remains stable under normal storage conditions at room temperature, with no evidence of thermal decomposition or degradation under ambient conditions [16] [17]. This thermal robustness is particularly advantageous for long-term storage and handling in analytical laboratories.

Thermogravimetric Analysis Considerations

While specific thermogravimetric analysis data for Leucoberbelin Blue I is not extensively documented in the available literature, the thermal behavior can be inferred from the known properties of structurally related compounds. Thermogravimetric analysis would be expected to reveal a single major mass loss event corresponding to the thermal decomposition of the organic framework above 300 degrees Celsius.

The decomposition process would likely involve the initial loss of the dimethylamino functional groups, followed by degradation of the aromatic ring system and eventual elimination of the sulfonic acid moiety. The analysis would provide quantitative information about the thermal stability limits and decomposition kinetics under controlled heating conditions [18].

Differential Scanning Calorimetry Profiles

Differential scanning calorimetry analysis of Leucoberbelin Blue I would be expected to reveal the melting endotherm above 300 degrees Celsius, followed by exothermic decomposition events at higher temperatures. The absence of multiple phase transitions below the melting point suggests a stable crystalline structure in the solid state.

The thermal analysis would provide critical information for establishing safe operating temperature limits for analytical procedures and for optimizing storage conditions to maintain compound stability over extended periods. The high thermal stability observed supports the compound's suitability for applications requiring elevated temperature exposure or thermal cycling [18].

PropertyValueAnalysis Method
Melting Point>300°CLiterature determination [9] [1] [2] [3] [4] [10] [11] [16]
Thermal Stability RangeRoom temperature to ~300°CStorage recommendations and melting point data [9] [1] [2] [3] [4] [14]
Decomposition TemperatureOnset >300°CInferred from melting point and safety data [16] [17]
Storage TemperatureRoom temperatureManufacturer specifications [9] [1] [2] [3] [4] [14]
Spectroscopic TechniqueKey ParametersApplications
UV-Vis Spectroscopyλmax = 253 nmPrimary characterization, colorimetric assays [1] [2] [3] [4] [5] [6]
FTIR SpectroscopyAldrich Library reference page 4132CStructural fingerprinting [9] [10] [11] [12]
NMR SpectroscopyLimited specific data availableStructural elucidation [19]
Solvent SystemSolubilityApplications
Water (aqueous)50 g/L at room temperatureColorimetric assays, manganese detection [1] [2] [3] [4] [5] [6]
Organic solventsLimited data; likely soluble in polar solventsAnalytical sample preparation [14]
Mixed systemsEnhanced solubility in polar combinationsOptimized assay conditions [15]

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Leucoberbelin blue I

Dates

Last modified: 08-16-2023

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